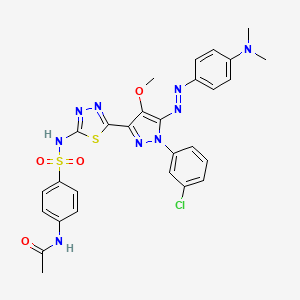

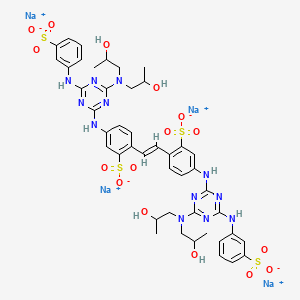

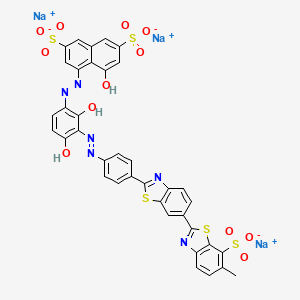

Trisodium 4-((2,4-dihydroxy-3-((4-(6-methyl-7-sulphonato(2,6'-bibenzothiazol)-2'-yl)phenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

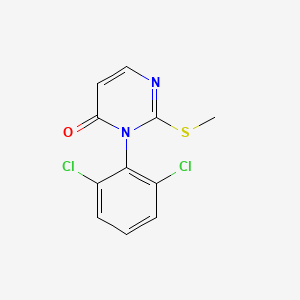

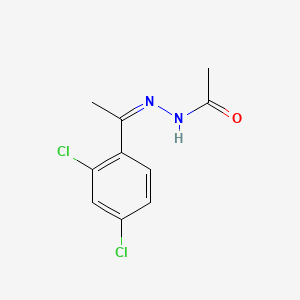

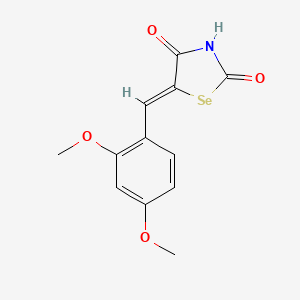

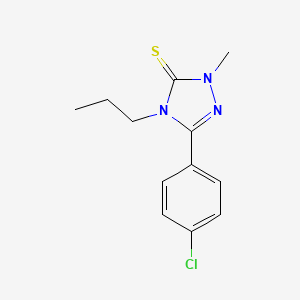

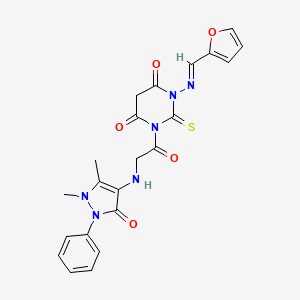

It is primarily composed of two active ingredients: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one . These compounds are known for their broad-spectrum antimicrobial activity, making them effective in inhibiting the growth of bacteria, fungi, and yeasts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one involves the reaction of methylisothiazolinone with chlorine under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C. The process requires careful monitoring to ensure the correct stoichiometry and to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of ProClin 300 involves large-scale synthesis in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is initiated under controlled conditions. The product is then purified through distillation and filtration processes to remove impurities and ensure high purity. The final product is formulated into a liquid preservative with a concentration of 2.3% 5-chloro-2-methyl-4-isothiazolin-3-one and 0.7% 2-methyl-4-isothiazolin-3-one .

Chemical Reactions Analysis

Types of Reactions

ProClin 300 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions

Oxidation: ProClin 300 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions typically occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of isothiazolinones, which retain antimicrobial properties. These derivatives are often used in different formulations to enhance the preservative efficacy of ProClin 300.

Scientific Research Applications

ProClin 300 has a wide range of scientific research applications:

Chemistry: It is used as a preservative in chemical reagents and solutions to prevent microbial contamination.

Biology: In biological research, ProClin 300 is used to preserve samples and reagents, ensuring their stability and longevity.

Medicine: ProClin 300 is used in diagnostic reagents and medical devices to prevent microbial growth and extend shelf life.

Industry: It is widely used in industrial applications, including paints, coatings, and adhesives, to prevent microbial degradation and spoilage

Mechanism of Action

ProClin 300 exerts its antimicrobial effects by targeting the central metabolic cycle of microbial cells, specifically the Krebs cycle. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death. Additionally, ProClin 300 interferes with the synthesis of nucleic acids and proteins, further inhibiting microbial growth .

Comparison with Similar Compounds

ProClin 300 is unique due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include:

ProClin 150: Contains a lower concentration of active ingredients and is used in applications requiring less stringent antimicrobial activity.

ProClin 950: Contains a higher concentration of active ingredients and is used in applications requiring more robust antimicrobial protection.

Kathon CG: Another isothiazolinone-based preservative with similar antimicrobial properties but different formulation and concentration.

ProClin 300 stands out due to its excellent stability, compatibility with various reagents, and effectiveness at low concentrations .

Properties

CAS No. |

93940-05-7 |

|---|---|

Molecular Formula |

C37H21N6Na3O12S5 |

Molecular Weight |

970.9 g/mol |

IUPAC Name |

trisodium;4-[[2,4-dihydroxy-3-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C37H24N6O12S5.3Na/c1-17-2-8-26-34(35(17)60(53,54)55)57-37(39-26)19-5-9-24-30(14-19)56-36(38-24)18-3-6-21(7-4-18)40-43-32-28(44)11-10-25(33(32)46)41-42-27-15-22(58(47,48)49)12-20-13-23(59(50,51)52)16-29(45)31(20)27;;;/h2-16,44-46H,1H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

CKKAWZBUXZELMJ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C=CC(=C6O)N=NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C=C8O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.